molecular formula C21H31N7O2 B2597048 7-((2E)but-2-enyl)-3,4,9-trimethyl-1-(2-piperidylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione CAS No. 919027-79-5

7-((2E)but-2-enyl)-3,4,9-trimethyl-1-(2-piperidylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione

Cat. No. B2597048
CAS RN: 919027-79-5
M. Wt: 413.526
InChI Key: QHJIMPXUBKMLHR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((2E)but-2-enyl)-3,4,9-trimethyl-1-(2-piperidylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione is a useful research compound. Its molecular formula is C21H31N7O2 and its molecular weight is 413.526. The purity is usually 95%.
BenchChem offers high-quality 7-((2E)but-2-enyl)-3,4,9-trimethyl-1-(2-piperidylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-((2E)but-2-enyl)-3,4,9-trimethyl-1-(2-piperidylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds structurally related to purine derivatives have been synthesized and structurally characterized to explore their potential biological activities. For instance, studies on the synthesis and crystal structure analysis of benzylamino purine derivatives have contributed to the understanding of their molecular geometry and potential interactions with biological targets (Karczmarzyk et al., 1995). These insights are crucial for designing drugs with targeted biological effects.

Pharmacological Activities

Research has identified various pharmacological activities of purine derivatives, including their potential as psychotropic agents, anticancer, anti-HIV, and antimicrobial compounds. For example, certain 8-aminoalkyl derivatives of purine-2,6-dione have shown affinity for serotonin receptors, displaying anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013). Additionally, novel triazino and triazolo[4,3-e]purine derivatives have been synthesized and tested for their anticancer, anti-HIV, and antimicrobial activities, revealing compounds with considerable therapeutic potential (Ashour et al., 2012).

Potential for New Therapeutic Agents

The exploration of purine derivatives extends to the synthesis of novel compounds with potential as therapeutic agents against various diseases. For instance, the design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis represent a significant step towards developing new treatments for tuberculosis (Konduri et al., 2020).

properties

IUPAC Name

7-[(E)-but-2-enyl]-3,4,9-trimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O2/c1-5-6-12-26-19(29)17-18(24(4)21(26)30)22-20-27(23-15(2)16(3)28(17)20)14-13-25-10-8-7-9-11-25/h5-6,16H,7-14H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJIMPXUBKMLHR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C(C(=NN3CCN4CCCCC4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C(C(=NN3CCN4CCCCC4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(E)-but-2-enyl]-3,4,9-trimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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